molecular formula C8H12O2 B3012501 Spiro[8-oxabicyclo[3.2.1]octane-3,2'-oxirane] CAS No. 76808-00-9

Spiro[8-oxabicyclo[3.2.1]octane-3,2'-oxirane]

Cat. No.: B3012501
CAS No.: 76808-00-9
M. Wt: 140.182
InChI Key: MDUXBRSNLIMFID-UHFFFAOYSA-N
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Description

Spiro[8-oxabicyclo[321]octane-3,2’-oxirane] is a complex organic compound characterized by its unique spirocyclic structure, which includes an oxirane (epoxide) ring fused to an 8-oxabicyclo[321]octane framework

Chemical Reactions Analysis

Types of Reactions

Spiro[8-oxabicyclo[3.2.1]octane-3,2’-oxirane] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as tempo oxoammonium tetrafluoroborate.

    Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and formation of various derivatives.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with hydroxyl groups.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Spiro[8-oxabicyclo[3.2.1]octane-3,2’-oxirane] is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology and Medicine

The compound’s derivatives have shown potential biological activities, including anti-tumor and anti-inflammatory properties . For example, Englerin A, a derivative, exhibits selective activity against renal cancer cell lines .

Industry

In the industrial sector, Spiro[8-oxabicyclo[3.2.1]octane-3,2’-oxirane] and its derivatives can be used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Spiro[8-oxabicyclo[3.2.1]octane-3,2’-oxirane] involves its interaction with molecular targets through its reactive oxirane ring. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[8-oxabicyclo[321]octane-3,2’-oxirane] is unique due to its spirocyclic structure, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

spiro[8-oxabicyclo[3.2.1]octane-3,2'-oxirane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-2-7-4-8(5-9-8)3-6(1)10-7/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUXBRSNLIMFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3(CC1O2)CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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